Nek2-IN-4

Beschreibung

BenchChem offers high-quality Nek2-IN-4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nek2-IN-4 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C28H27F3N6O2S |

|---|---|

Molekulargewicht |

568.6 g/mol |

IUPAC-Name |

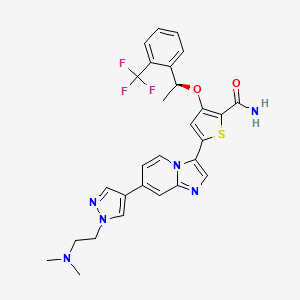

5-[7-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]imidazo[1,2-a]pyridin-3-yl]-3-[(1S)-1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxamide |

InChI |

InChI=1S/C28H27F3N6O2S/c1-17(20-6-4-5-7-21(20)28(29,30)31)39-23-13-24(40-26(23)27(32)38)22-15-33-25-12-18(8-9-37(22)25)19-14-34-36(16-19)11-10-35(2)3/h4-9,12-17H,10-11H2,1-3H3,(H2,32,38)/t17-/m0/s1 |

InChI-Schlüssel |

BQODGOMHYSMCGK-KRWDZBQOSA-N |

Isomerische SMILES |

C[C@@H](C1=CC=CC=C1C(F)(F)F)OC2=C(SC(=C2)C3=CN=C4N3C=CC(=C4)C5=CN(N=C5)CCN(C)C)C(=O)N |

Kanonische SMILES |

CC(C1=CC=CC=C1C(F)(F)F)OC2=C(SC(=C2)C3=CN=C4N3C=CC(=C4)C5=CN(N=C5)CCN(C)C)C(=O)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of Nek2-IN-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly in centrosome separation during the G2/M transition.[1] Its overexpression is implicated in various malignancies, making it an attractive target for cancer therapy. Nek2-IN-4 is a potent and specific small molecule inhibitor of Nek2 kinase. This technical guide provides an in-depth overview of the mechanism of action of Nek2-IN-4, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Core Mechanism of Action: Potent Inhibition of Nek2 Kinase Activity

Nek2-IN-4 exerts its biological effects through the direct inhibition of the enzymatic activity of Nek2. The primary mechanism is the competitive binding to the ATP-binding pocket of the Nek2 kinase domain, thereby preventing the phosphorylation of its downstream substrates. This inhibition disrupts the normal signaling cascade, leading to defects in cell cycle progression and ultimately inducing an anti-proliferative effect in cancer cells.

Quantitative Analysis of Nek2-IN-4 Activity

The potency of Nek2-IN-4 has been quantified through biochemical and cellular assays. The following table summarizes the key inhibitory concentrations.

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| Biochemical Assay | Nek2 Kinase | IC50 | 15 nM | [2] |

| Cell Proliferation | AsPC-1 (Pancreatic) | IC50 | 0.064 µM | [2] |

| Cell Proliferation | PL45 (Pancreatic) | IC50 | 0.031 µM | [2] |

| Cell Proliferation | MIA PaCa-2 (Pancreatic) | IC50 | 0.161 µM | [2] |

Cellular Consequences of Nek2 Inhibition by Nek2-IN-4

The inhibition of Nek2 by Nek2-IN-4 triggers a cascade of cellular events, primarily impacting cell cycle regulation and cell viability.

-

Cell Cycle Arrest: By inhibiting Nek2-mediated centrosome separation, Nek2-IN-4 induces a cell cycle arrest at the G2/M phase. This prevents the proper formation of the mitotic spindle, a critical step for chromosome segregation.

-

Induction of Apoptosis: Prolonged G2/M arrest due to Nek2 inhibition can lead to the activation of apoptotic pathways, resulting in programmed cell death in cancer cells.

-

Anti-proliferative Effects: The culmination of cell cycle arrest and apoptosis leads to a significant reduction in the proliferation of cancer cells, as demonstrated by the IC50 values in various pancreatic cancer cell lines.[2]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated.

Experimental Protocols

The following are detailed protocols for the key assays used to characterize Nek2-IN-4. These are based on the general procedures outlined in the patent literature and common kinase assay methodologies.

Nek2 Kinase Inhibition Assay (ADP-Glo™ Format)

Objective: To determine the in vitro inhibitory activity of Nek2-IN-4 against Nek2 kinase.

Materials:

-

Recombinant human Nek2 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

Nek2-IN-4 (serially diluted in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

384-well white plates

Procedure:

-

Prepare serial dilutions of Nek2-IN-4 in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations.

-

In a 384-well plate, add the diluted Nek2-IN-4 or DMSO (vehicle control) to the appropriate wells.

-

Add the Nek2 enzyme to each well, except for the no-enzyme control wells.

-

Initiate the kinase reaction by adding a mixture of MBP substrate and ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of Nek2-IN-4 relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT or CellTiter-Glo® Format)

Objective: To determine the anti-proliferative effect of Nek2-IN-4 on cancer cell lines.

Materials:

-

Pancreatic cancer cell lines (e.g., AsPC-1, PL45, MIA PaCa-2)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Nek2-IN-4 (serially diluted in DMSO)

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

96-well clear or white-walled plates

-

Plate reader (spectrophotometer or luminometer)

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of Nek2-IN-4 or DMSO (vehicle control) and incubate for 72 hours.[2]

-

For MTT assay:

-

Add MTT reagent to each well and incubate for 2-4 hours.

-

Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

-

For CellTiter-Glo® assay:

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence.

-

-

Calculate the percent cell viability for each concentration of Nek2-IN-4 relative to the DMSO control and determine the IC50 value.

Conclusion

Nek2-IN-4 is a potent inhibitor of Nek2 kinase that demonstrates significant anti-proliferative activity in cancer cells. Its mechanism of action, centered on the disruption of cell cycle progression at the G2/M phase, provides a strong rationale for its further investigation as a potential therapeutic agent. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on Nek2-targeted cancer therapies.

References

Nek2-IN-4: A Potent and Selective Inhibitor of Nek2 Kinase for Oncological Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a critical role in the regulation of mitosis, particularly in centrosome separation and spindle formation. Its overexpression is implicated in the pathogenesis of numerous human cancers, making it a compelling target for therapeutic intervention. Nek2-IN-4 has emerged as a potent and selective small molecule inhibitor of Nek2, demonstrating significant anti-proliferative effects in cancer cell lines. This technical guide provides a comprehensive overview of Nek2-IN-4, including its biochemical and cellular activity, detailed experimental protocols for its evaluation, and a depiction of its role within the Nek2 signaling pathway.

Introduction to Nek2-IN-4

Nek2-IN-4 is a small molecule inhibitor with high affinity for the Nek2 kinase. Its development provides a valuable tool for investigating the cellular functions of Nek2 and for exploring its potential as a therapeutic target in oncology.

Quantitative Data Summary

The following tables summarize the known quantitative data for Nek2-IN-4, providing a clear comparison of its biochemical potency and cellular efficacy.

Table 1: Biochemical Potency of Nek2-IN-4

| Target | IC50 (nM) | Assay Format |

| Nek2 | 15 | Biochemical Kinase Assay |

Table 2: Anti-proliferative Activity of Nek2-IN-4

| Cell Line | Cancer Type | IC50 (µM) | Assay Duration (h) |

| AsPC-1 | Pancreatic | 0.064 | 72 |

| PL45 | Pancreatic | 0.031 | 72 |

| MIA PaCa-2 | Pancreatic | 0.161 | 72 |

Data for Tables 1 and 2 were sourced from commercially available information on Nek2-IN-4.[1]

Mechanism of Action and Signaling Pathway

Nek2 is a key regulator of the G2/M phase of the cell cycle.[2] At the onset of mitosis, Nek2 phosphorylates several downstream targets, including the centrosomal proteins C-Nap1 and rootletin, to facilitate centrosome separation and the formation of a bipolar spindle.[2] Dysregulation of Nek2 activity can lead to chromosomal instability, a hallmark of cancer.[2] Nek2-IN-4 exerts its anti-cancer effects by directly inhibiting the catalytic activity of Nek2, thereby disrupting these critical mitotic events and leading to cell cycle arrest and apoptosis.

The following diagram illustrates the central role of Nek2 in the G2/M transition and its inhibition by Nek2-IN-4.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of Nek2-IN-4. While the specific protocols for the initial characterization of Nek2-IN-4 are detailed in patent literature[3], the following are representative and widely accepted methods for evaluating Nek2 inhibitors.

Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Objective: To determine the in vitro IC50 value of Nek2-IN-4 against Nek2 kinase.

Materials:

-

Recombinant human Nek2 enzyme

-

Nek2 peptide substrate (e.g., Myelin Basic Protein)[4]

-

ATP

-

Nek2-IN-4

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

384-well white plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of Nek2-IN-4 in DMSO, and then dilute further in kinase buffer.

-

Reaction Setup: In a 384-well plate, add 1 µL of the diluted Nek2-IN-4 or DMSO (vehicle control).

-

Add 2 µL of Nek2 enzyme solution.

-

Add 2 µL of a mixture of the substrate and ATP. The final ATP concentration should be at or near the Km for Nek2.

-

Kinase Reaction: Incubate the plate at room temperature for 30-60 minutes.

-

Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and contains luciferase/luciferin to produce a luminescent signal from the newly synthesized ATP.

-

Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of Nek2-IN-4 relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay (CCK-8 Assay)

This colorimetric assay measures cell viability based on the reduction of a tetrazolium salt by cellular dehydrogenases in living cells.

Objective: To determine the anti-proliferative IC50 of Nek2-IN-4 in cancer cell lines.

Materials:

-

Pancreatic cancer cell lines (AsPC-1, PL45, MIA PaCa-2)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Nek2-IN-4

-

Cell Counting Kit-8 (CCK-8)

-

96-well clear plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of Nek2-IN-4 in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of Nek2-IN-4 or DMSO (vehicle control).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Assay: Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.

Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate to assess the impact of an inhibitor on signaling pathways.

Objective: To investigate the effect of Nek2-IN-4 on the phosphorylation of Nek2 downstream targets and other cell cycle-related proteins.

Materials:

-

Cancer cell line of interest

-

Nek2-IN-4

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Nek2, anti-phospho-Hec1, anti-β-catenin, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with Nek2-IN-4 at various concentrations for a specified time. Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and then apply the chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to compare protein levels between different treatment conditions.

Conclusion

Nek2-IN-4 is a valuable research tool for the study of Nek2 kinase and its role in cancer biology. Its high potency and demonstrated cellular activity make it a strong candidate for further preclinical development. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to effectively utilize and further characterize this promising Nek2 inhibitor.

References

Nek2-IN-4: A Potent Inhibitor of Nek2 Kinase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nek2-IN-4 inhibitor, focusing on its biochemical and cellular potency. It includes detailed experimental protocols for assessing its activity and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The inhibitory activity of Nek2-IN-4 has been quantified against its primary target, the Nek2 kinase, and in various cancer cell lines. The following tables summarize these key potency values.

Table 1: Biochemical Potency of Nek2-IN-4

| Target | IC50 Value |

| Nek2 Kinase | 15 nM |

Table 2: Cellular Potency of Nek2-IN-4 in Pancreatic Cancer Cell Lines

| Cell Line | IC50 Value (72 h treatment) |

| AsPC-1 | 0.064 µM |

| PL45 | 0.031 µM |

| MIA PaCa-2 | 0.161 µM |

Experimental Protocols

Detailed methodologies for determining the biochemical and cellular potency of Nek2-IN-4 are outlined below. These protocols are based on standard kinase inhibition and cell proliferation assays.

Biochemical Kinase Inhibition Assay (Representative Protocol)

This protocol describes a common method for determining the IC50 value of an inhibitor against a purified kinase, such as the ADP-Glo™ Kinase Assay.

Objective: To determine the concentration of Nek2-IN-4 that inhibits 50% of Nek2 kinase activity.

Materials:

-

Recombinant human Nek2 enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP

-

Substrate (a peptide or protein that is a known substrate of Nek2)

-

Nek2-IN-4 (in a suitable solvent, e.g., DMSO)

-

ADP-Glo™ Kinase Assay Kit (or similar detection reagent)

-

Microplate reader for luminescence detection

Procedure:

-

Prepare a serial dilution of Nek2-IN-4 in the kinase buffer.

-

In a 384-well plate, add the Nek2 enzyme to each well.

-

Add the serially diluted Nek2-IN-4 or vehicle control (DMSO) to the respective wells.

-

Incubate the enzyme and inhibitor mixture at room temperature for a pre-determined time (e.g., 30 minutes) to allow for binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Allow the reaction to proceed at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This is typically a two-step process involving the depletion of remaining ATP, followed by the conversion of ADP to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal.

-

Measure the luminescence using a microplate reader.

-

The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay

This protocol outlines the methodology used to assess the anti-proliferative effects of Nek2-IN-4 on cancer cell lines.[1]

Objective: To determine the concentration of Nek2-IN-4 that inhibits 50% of cell growth in a given cell line.

Materials:

-

Pancreatic cancer cell lines (e.g., AsPC-1, PL45, MIA PaCa-2)

-

Complete cell culture medium

-

Nek2-IN-4

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin-based assays)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of Nek2-IN-4 in the complete cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of Nek2-IN-4 or vehicle control.

-

Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.[1]

-

After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for the conversion of the reagent into a measurable signal (e.g., colorimetric or fluorescent).

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the experimental workflow for IC50 determination and the cellular signaling pathway of Nek2.

Caption: Experimental workflows for biochemical and cellular IC50 determination.

Caption: Simplified Nek2 signaling pathway in the context of cancer.

References

Nek2-IN-4 for Pancreatic Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nek2-IN-4, a potent inhibitor of NIMA-related kinase 2 (Nek2), and its emerging role in pancreatic cancer research. This document consolidates available preclinical data, outlines detailed experimental protocols, and visualizes key biological pathways and workflows to support further investigation into Nek2-IN-4 as a potential therapeutic agent for pancreatic cancer.

Introduction: Nek2 as a Therapeutic Target in Pancreatic Cancer

Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with a dismal prognosis, highlighting the urgent need for novel therapeutic strategies.[1] NIMA-related kinase 2 (Nek2) has emerged as a promising molecular target in several cancers, including pancreatic cancer.[1][2] Nek2, a serine/threonine kinase, is crucial for regulating mitosis, and its overexpression is linked to tumor progression and poor outcomes.[1] In pancreatic cancer, Nek2 expression is significantly upregulated compared to normal pancreatic tissue.[1]

A key mechanism through which Nek2 promotes pancreatic cancer progression is by modulating the immune checkpoint protein, Programmed Death-Ligand 1 (PD-L1).[1][3] This discovery has opened a new avenue for therapeutic intervention, positioning Nek2 inhibitors like Nek2-IN-4 as potential agents to enhance anti-tumor immunity.

Nek2-IN-4: A Potent and Specific Nek2 Inhibitor

Nek2-IN-4 is a small molecule inhibitor with high potency against Nek2, exhibiting an IC50 of 15 nM.[4] Its chemical structure and basic properties are summarized below.

| Property | Value | Reference |

| Chemical Formula | C28H27F3N6O2S | [4] |

| Molecular Weight | 568.61 g/mol | [4] |

| CAS Number | 2225902-88-3 | [4] |

Synthesis of Nek2-IN-4

A detailed, publicly available, step-by-step synthesis protocol for Nek2-IN-4 is not readily found in the scientific literature. However, its synthesis is described in patent WO2018081719A1.[4][5] Researchers interested in synthesizing this compound should refer to this patent for detailed information on the synthetic route and necessary reagents.

Physicochemical Properties

Detailed experimental data on the solubility and stability of Nek2-IN-4 are not extensively published. For experimental use, it is recommended to perform solubility and stability tests in the desired buffer systems. MedChemExpress reports that Nek2-IN-4 is soluble in DMSO.[4]

Mechanism of Action: The Nek2-PD-L1 Signaling Pathway

In pancreatic cancer, Nek2 plays a critical role in stabilizing the immune checkpoint protein PD-L1.[1][3] This stabilization prevents the degradation of PD-L1, allowing cancer cells to evade the host's immune system. The proposed signaling pathway is as follows:

Caption: Nek2-PD-L1 signaling pathway in pancreatic cancer.

Preclinical Data of Nek2 Inhibition in Pancreatic Cancer

In Vitro Efficacy

Nek2-IN-4 has demonstrated potent anti-proliferative activity against various human pancreatic cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | IC50 (µM) | Incubation Time (h) | Reference |

| AsPC-1 | 0.064 | 72 | [4] |

| PL45 | 0.031 | 72 | [4] |

| MIA PaCa-2 | 0.161 | 72 | [4] |

In Vivo Efficacy

While specific in vivo efficacy data for Nek2-IN-4 in pancreatic cancer models is limited in publicly available literature, studies using other Nek2 inhibitors or siRNA have shown promising results in xenograft models.[2] A study by Zhang et al. (2021) demonstrated that a kinase-specific Nek2 inhibitor significantly suppressed tumor growth in an immunocompetent mouse model of pancreatic cancer.[1]

| Animal Model | Treatment | Dosing Schedule | Outcome | Reference |

| C57BL/6 mice with KPC cell-derived tumors | Nek2 inhibitor | 100 µ g/mouse , for 2 weeks | Significant tumor growth suppression | [1] |

| Nude mice with KPC cell-derived tumors | Nek2 inhibitor | 100 µ g/mouse , for 2 weeks | No significant tumor growth suppression | [1] |

These findings suggest that the anti-tumor effect of Nek2 inhibition is at least partially dependent on a functional immune system, consistent with its mechanism of action via PD-L1 destabilization.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of Nek2-IN-4 in pancreatic cancer research.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of Nek2-IN-4 on pancreatic cancer cell lines.

Materials:

-

Pancreatic cancer cell lines (e.g., AsPC-1, PL45, MIA PaCa-2)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

Nek2-IN-4 (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Protocol:

-

Seed pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

Prepare serial dilutions of Nek2-IN-4 in complete growth medium. The final DMSO concentration should be less than 0.1%.

-

Remove the medium from the wells and add 100 µL of the Nek2-IN-4 dilutions to the respective wells. Include a vehicle control (medium with DMSO).

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Western Blot Analysis

Objective: To analyze the protein expression levels of Nek2 and PD-L1 in pancreatic cancer cells following treatment with Nek2-IN-4.

Materials:

-

Pancreatic cancer cells

-

Nek2-IN-4

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Nek2, anti-PD-L1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat pancreatic cancer cells with Nek2-IN-4 (e.g., 10 µM for 24 hours).[1]

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of Nek2-IN-4 in a pancreatic cancer xenograft mouse model.

Caption: Experimental workflow for a pancreatic cancer xenograft model.

Protocol:

-

Cell Preparation: Culture KPC pancreatic cancer cells under standard conditions.

-

Animal Model: Use 6-8 week old female C57BL/6 mice.

-

Tumor Implantation: Subcutaneously inject 1 x 10^6 KPC cells into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by caliper measurements. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Randomization: When tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment and control groups (n=5-7 per group).

-

Treatment Administration:

-

Treatment Group: Administer Nek2-IN-4 (e.g., 100 µ g/mouse , intraperitoneally) for a specified period (e.g., 2 weeks).[1]

-

Control Group: Administer the vehicle control using the same route and schedule.

-

-

Monitoring: Measure tumor volume and body weight twice weekly.

-

Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, flow cytometry).

Conclusion

Nek2-IN-4 is a promising preclinical candidate for the treatment of pancreatic cancer. Its ability to inhibit Nek2 and subsequently destabilize PD-L1 provides a strong rationale for its further development, potentially in combination with immune checkpoint inhibitors. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of Nek2-IN-4 for this devastating disease. Further studies are warranted to fully elucidate its in vivo efficacy, safety profile, and potential for clinical translation.

References

- 1. NEK2 inhibition triggers anti-pancreatic cancer immunity by targeting PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. NEK2 inhibition triggers anti-pancreatic cancer immunity by targeting PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. WO2018081719A1 - Small molecule inhibitors of nek2 and uses thereof - Google Patents [patents.google.com]

The role of Nek2 kinase in cell cycle progression

An In-depth Technical Guide on the Role of Nek2 Kinase in Cell Cycle Progression

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a pivotal role in the precise regulation of mitotic events. Its expression and activity are tightly controlled throughout the cell cycle, peaking during the S and G2/M phases. The canonical function of Nek2 is to orchestrate the separation of centrosomes at the onset of mitosis, a critical step for the formation of a bipolar spindle and faithful chromosome segregation. It achieves this by phosphorylating key components of the inter-centriolar linker, such as C-Nap1 and Rootletin. Beyond centrosome disjunction, Nek2 is implicated in microtubule organization, spindle assembly checkpoint (SAC) signaling, and chromatin condensation. Dysregulation of Nek2, particularly its overexpression, is a common feature in a wide array of human cancers and is linked to centrosome amplification, chromosomal instability (CIN), tumorigenesis, and drug resistance. This makes Nek2 an attractive and actively pursued target for anticancer therapeutic development. This guide provides a comprehensive overview of Nek2's function, regulation, and involvement in disease, along with detailed experimental protocols for its study.

Introduction to Nek2 Kinase

Nek2 is a member of the "Never in Mitosis A" (NIMA)-related kinase family, which consists of 11 members in humans (Nek1-11).[1] It shares the highest sequence identity with the original NIMA kinase from Aspergillus nidulans, a key regulator of mitotic entry.[2] The human Nek2 gene is located on chromosome 1q32.3 and produces several splice variants, with Nek2A being the most studied isoform.[1][3]

Structurally, Nek2A is composed of a highly conserved N-terminal catalytic kinase domain and a C-terminal regulatory domain. This regulatory domain contains several important motifs, including a leucine (B10760876) zipper for dimerization, binding sites for Protein Phosphatase 1 (PP1), and destruction boxes (D-box and KEN-box) that target it for degradation by the Anaphase-Promoting Complex/Cyclosome (APC/C).[1][4]

Regulation of Nek2 Expression and Activity

The function of Nek2 is meticulously controlled at multiple levels to ensure its activity is restricted to the appropriate cell cycle window.

2.1. Transcriptional and Post-Translational Regulation Nek2 expression follows a strict cell cycle-dependent pattern.[2] Its protein levels are nearly undetectable in the G1 phase, begin to accumulate during the S phase, and reach their peak in the late G2 and early M phases.[1][5][6] This regulation is controlled by:

-

Transcription: In the G1 phase, transcription factors such as E2F4 act as repressors, binding to the Nek2 promoter to keep its expression low.[1]

-

Proteasomal Degradation: As cells exit mitosis, Nek2 is targeted for degradation by the APC/C, ensuring its levels are reset for the next G1 phase.[4]

2.2. Regulation of Kinase Activity Nek2 activity is governed by a dynamic balance of phosphorylation and dephosphorylation events:

-

Activation: Nek2 activity is stimulated by autophosphorylation on threonine 175 (T175) within its activation loop.[7] This can be further enhanced by upstream kinases like p90RSK2, a component of the MAPK pathway.[1] Polo-like kinase 1 (Plk1) also promotes Nek2 activity by preventing the binding of its inhibitor, PP1, in a process involving the Hippo pathway kinase Mst2.[4][8][9]

-

Inhibition: Protein Phosphatase 1 (PP1) is a major negative regulator of Nek2.[1] PP1 binds directly to the C-terminal domain of Nek2A, dephosphorylating it and maintaining it in an inactive state during interphase.[9][10]

Core Functions of Nek2 in Cell Cycle Progression

Nek2's primary roles are centered around preparing the cell for accurate chromosome segregation during mitosis.

3.1. Centrosome Separation The most well-established function of Nek2 is to initiate the separation of the duplicated centrosomes at the G2/M transition.[7][11] In interphase, the two centrosomes are held together by a proteinaceous linker. At the onset of mitosis, Nek2, which localizes to the centrosome, directly phosphorylates key linker proteins, including C-Nap1, Rootletin, and Cep68.[1][8][9] This phosphorylation leads to the disassembly of the linker, allowing the centrosomes to separate and migrate to opposite poles of the cell to form a bipolar spindle.[1] Overexpression of active Nek2 can induce premature centrosome separation.[1]

3.2. Spindle Formation and Microtubule Dynamics Nek2 contributes to the formation of the mitotic spindle by regulating microtubule organization. It phosphorylates and promotes the removal of Ninein-like protein (Nlp) from the centrosome, a protein involved in microtubule anchoring.[1][9] Furthermore, Nek2 phosphorylates Centrobin (also known as NIP2), antagonizing its microtubule-stabilizing activity.[1]

3.3. Spindle Assembly Checkpoint (SAC) and Kinetochore Function Nek2 plays a critical role in ensuring the fidelity of chromosome segregation through its involvement in the SAC. The SAC is a surveillance mechanism that prevents the onset of anaphase until all chromosomes are properly attached to the mitotic spindle. Nek2 contributes to this process by:

-

Phosphorylating Hec1: Nek2 phosphorylates Hec1 (a component of the NDC80 kinetochore complex) at Serine 165. This modification is essential for stable kinetochore-microtubule attachments and the proper alignment of chromosomes at the metaphase plate.[1][3][12]

-

Modulating SAC Proteins: Nek2 interacts with and phosphorylates other core SAC proteins, including MAD1, MAD2, and Sgo1, thereby modulating checkpoint signaling.[1] Depletion of Nek2 can weaken the SAC and lead to premature chromosome segregation.[1]

3.4. Chromatin Condensation In meiosis, Nek2 is involved in regulating chromatin condensation.[1][13] After being activated by the MAPK pathway, Nek2 phosphorylates proteins that contribute to the compaction of chromosomes, a process essential for both mitosis and meiosis.[1]

Data Presentation

Table 1: Key Nek2 Substrates and Interacting Proteins in Cell Cycle Control

| Protein | Function/Role | Key Phosphorylation Site(s) | Outcome of Interaction/Phosphorylation |

| C-Nap1 (CEP250) | Centrosome linker protein | Multiple sites | Displacement from the centrosome, leading to centrosome separation.[1][7][10] |

| Rootletin (CROCC) | Centrosome linker protein | Multiple sites | Displacement from the centrosome, contributing to centrosome separation.[1][7][11] |

| Hec1 (NDC80) | Kinetochore component | Ser165 | Essential for stable kinetochore-microtubule attachment and chromosome alignment.[1][3][12] |

| PP1 | Protein Phosphatase | Thr320 (on PP1) | Inhibition of Nek2 activity via dephosphorylation; Nek2 can also phosphorylate and inhibit PP1.[1][8][10] |

| Nlp (Ninein-like protein) | Microtubule anchoring protein | Not specified | Removal from the centrosome upon mitotic entry.[1][9] |

| Centrobin (NIP2) | Microtubule stabilizing protein | Not specified | Antagonizes its microtubule-stabilizing activity.[1] |

| MAD1, MAD2, Sgo1 | Spindle Assembly Checkpoint proteins | Not specified | Modulation of SAC signaling and chromosome alignment.[1] |

| β-catenin | Cell adhesion, Wnt signaling, centrosome cohesion | Not specified | Stabilization and accumulation at centrosomes; regulates centrosome disjunction.[1] |

Table 2: Nek2 Expression and Activity Profile During the Cell Cycle

| Cell Cycle Phase | Relative Nek2 Protein Level | Nek2 Kinase Activity | Key Regulatory Events |

| G1 | Very Low / Undetectable | Inactive | Transcriptional repression by E2F4; protein is degraded.[1][2] |

| S | Accumulating | Low / Increasing | Protein synthesis begins to increase.[2][12] |

| G2 | High / Peak | High / Peak | Peak protein levels; activation by autophosphorylation and upstream kinases.[1][5][12] |

| Mitosis (Prophase/Metaphase) | High | Active | Key functions in centrosome separation and SAC are executed.[1] |

| Mitosis (Anaphase/Telophase) | Decreasing | Decreasing | Targeted for degradation by the APC/C.[4] |

Table 3: Cellular Consequences of Nek2 Dysregulation

| Condition | Cellular Phenotype | Consequence for Cell Cycle | Associated Diseases |

| Overexpression | Premature centrosome separation, centrosome amplification, multipolar spindles, aneuploidy. | Chromosomal Instability (CIN), mitotic errors, accelerated G2/M transition. | Multiple Cancers (Breast, Lung, Colorectal, etc.).[1][5][8] |

| Knockdown / Inhibition | Centrosome separation failure, G2/M arrest, formation of monopolar spindles, weakened SAC. | Cell cycle arrest, apoptosis, failure to complete mitosis.[11][14][15] | Potential therapeutic strategy for cancer. |

| Constitutive Activity | Dispersal of centrosomal material, loss of focused microtubules. | Mitotic catastrophe, cell death.[1] | Not typically observed physiologically. |

Mandatory Visualizations

Caption: Nek2 signaling pathway leading to centrosome separation at the G2/M transition.

Caption: Key regulators of Nek2 kinase activity and stability.

References

- 1. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. NEK2 - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Mitotic Regulation by NEK Kinase Networks [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. promega.com [promega.com]

- 7. Insights into the Conformational Variability and Regulation of Human Nek2 Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Nek2 Kinase Signaling in Malaria, Bone, Immune and Kidney Disorders to Metastatic Cancers and Drug Resistance: Progress on Nek2 Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NIMA-related kinase 2 (Nek2), a cell-cycle-regulated protein kinase localized to centrosomes, is complexed to protein phosphatase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The NIMA-like kinase Nek2 is a key switch balancing cilia biogenesis and resorption in the development of left-right asymmetry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nek2 Is a Novel Regulator of B Cell Development and Immunological Response - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The NIMA-related kinase 2, Nek2, is expressed in specific stages of the meiotic cell cycle and associates with meiotic chromosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Investigating the Function of Nek2 with the Selective Inhibitor Nek2-IN-4: A Technical Guide

Introduction

Never in Mitosis A (NIMA)-related kinase 2 (Nek2) is a serine/threonine kinase that plays a critical role in the regulation of the cell cycle.[1][2] Its expression and activity are tightly controlled, peaking during the S and G2 phases to ensure the proper execution of mitotic events.[3][4][5] Nek2's primary functions include orchestrating centrosome separation, forming the bipolar spindle, and maintaining the spindle assembly checkpoint.[1][6][7] Given these essential roles in cell division, it is not surprising that aberrant overexpression of Nek2 is a common feature in a wide variety of human cancers, including breast, lung, and colorectal cancer, often correlating with tumor progression, drug resistance, and poor patient prognosis.[1][2][3][8]

This oncogenic association has positioned Nek2 as an attractive therapeutic target for cancer treatment.[1][3] The development of small molecule inhibitors provides a powerful chemical biology approach to dissect the complex functions of Nek2 and validate its therapeutic potential. Nek2-IN-4 is a potent and selective inhibitor of Nek2 kinase activity.[9][10] This technical guide provides an in-depth overview of Nek2 function, its associated signaling pathways, and detailed protocols for utilizing Nek2-IN-4 as a chemical probe to investigate its cellular roles. This document is intended for researchers, scientists, and drug development professionals engaged in cell cycle research and oncology drug discovery.

Nek2: Core Functions and Signaling Pathways

Nek2 is a multifaceted kinase involved in several key mitotic processes. Its dysregulation can lead to chromosomal instability (CIN) and aneuploidy, which are hallmarks of cancer.[3][4][6]

Regulation of Centrosome Separation

The most well-characterized function of Nek2 is the initiation of centrosome separation at the G2/M transition.[3][4] During interphase, the two centrosomes are held together by protein linkers. For a bipolar spindle to form, this linkage must be dissolved. Nek2 localizes to the centrosome and phosphorylates key linker proteins, including C-Nap1, Rootletin, and Cep68, triggering their removal and allowing the centrosomes to separate.[1][11][12]

References

- 1. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of NEK2 in tumorigenesis and tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ar.iiarjournals.org [ar.iiarjournals.org]

- 4. ar.iiarjournals.org [ar.iiarjournals.org]

- 5. Nek2 Is a Novel Regulator of B Cell Development and Immunological Response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. NEK Family Kinases: Structure, Function, and Role in Disease [mdpi.com]

- 8. NEK2 plays an active role in Tumorigenesis and Tumor Microenvironment in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. immunomart.com [immunomart.com]

- 11. researchgate.net [researchgate.net]

- 12. uniprot.org [uniprot.org]

Nek2-IN-4: A Technical Guide to its Effects on Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

Abstract

NIMA-related kinase 2 (NEK2) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly in mitotic progression. Its overexpression has been implicated in the tumorigenesis and progression of various cancers, making it an attractive target for anticancer therapeutics. Nek2-IN-4 is a potent and specific inhibitor of NEK2 kinase. This technical guide provides an in-depth overview of the effects of Nek2-IN-4 on cell proliferation, drawing upon available data for Nek2-IN-4 and analogous NEK2 inhibitors to elucidate its mechanism of action. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to NEK2 and its Role in Cell Proliferation

NEK2 is a crucial regulator of centrosome separation and spindle formation during the G2/M phase of the cell cycle.[1] Its expression and activity are tightly regulated, peaking during the S and G2 phases.[1] Aberrant overexpression of NEK2 is a common feature in many human cancers and is often associated with chromosomal instability, aneuploidy, and poor patient prognosis.[2] By promoting uncontrolled cell division, NEK2 contributes to the hallmark characteristics of cancer. Inhibition of NEK2, therefore, presents a promising strategy for cancer therapy.

Nek2-IN-4: A Potent NEK2 Inhibitor

Nek2-IN-4 has been identified as a potent inhibitor of NEK2 kinase. While extensive quantitative data for this specific compound is emerging, its primary mechanism is the suppression of NEK2's enzymatic activity, leading to disruptions in cell cycle progression and a reduction in cell viability.

Quantitative Effects of Nek2-IN-4 on Cell Proliferation

The anti-proliferative activity of Nek2-IN-4 has been demonstrated in various cancer cell lines. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.

| Cell Line | Cancer Type | IC50 (µM) |

| AsPC-1 | Pancreatic Cancer | 0.064 |

| PL45 | Pancreatic Cancer | 0.031 |

| MIA PaCa-2 | Pancreatic Cancer | 0.161 |

Data sourced from publicly available information.

Core Mechanisms of Action

Inhibition of NEK2 by compounds such as Nek2-IN-4 impacts several critical cellular processes, leading to an overall reduction in cell proliferation. The primary consequences are cell cycle arrest and the induction of apoptosis.

Cell Cycle Arrest

NEK2 is essential for the G2/M transition. Its inhibition typically leads to an accumulation of cells in the G2 or M phase of the cell cycle. While specific quantitative data for Nek2-IN-4 is not yet widely published, studies with other NEK2 inhibitors, such as NBI-961, demonstrate this effect.

Illustrative Data for NEK2 Inhibition (NBI-961) in Diffuse Large B-cell Lymphoma Cells [3]

| Treatment | % G1 Phase | % S Phase | % G2/M Phase |

| DMSO | 45 | 35 | 20 |

| NBI-961 | 25 | 20 | 55 |

This data illustrates the typical G2/M arrest observed upon NEK2 inhibition.

Induction of Apoptosis

Prolonged cell cycle arrest due to NEK2 inhibition can trigger programmed cell death, or apoptosis. This is often characterized by the activation of caspases and the cleavage of poly (ADP-ribose) polymerase (PARP). Quantitative analysis of apoptosis can be performed using methods such as Annexin V staining.

Illustrative Data for a NEK2 Inhibitor in HepG2 Cells [4]

| Treatment | Apoptotic Index (%) |

| Control siRNA | 5 |

| anti-Nek2 siRNA | 25 |

This data demonstrates the pro-apoptotic effect of reducing NEK2 activity.

Signaling Pathways Modulated by Nek2-IN-4

The effects of Nek2-IN-4 on cell proliferation are mediated through its influence on key signaling pathways that control cell growth, survival, and division. The AKT and Wnt/β-catenin pathways are two of the most significantly affected.

The AKT Signaling Pathway

The PI3K/AKT pathway is a critical regulator of cell survival and proliferation. Studies have shown that NEK2 can activate this pathway.[5] Inhibition of NEK2 with compounds like MBM-55 has been demonstrated to decrease the phosphorylation of AKT (p-AKT), thereby inactivating this pro-survival pathway.[6][7]

The Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is fundamental to development and is frequently dysregulated in cancer, promoting cell proliferation. NEK2 has been shown to phosphorylate and stabilize β-catenin.[8] Inhibition of NEK2 leads to a decrease in β-catenin levels and the subsequent downregulation of its target genes, which are involved in cell proliferation.[9][10]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of NEK2 inhibitors like Nek2-IN-4.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with a range of concentrations of Nek2-IN-4 (e.g., 0.01 to 10 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of Nek2-IN-4.

Cell Cycle Analysis (Flow Cytometry)

-

Cell Treatment: Plate cells in 6-well plates and treat with Nek2-IN-4 at a relevant concentration (e.g., 1x or 2x the IC50) for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ethanol (B145695) at -20°C overnight.

-

Staining: Wash the cells with PBS and resuspend in a solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.

-

Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment: Treat cells with Nek2-IN-4 as described for the cell cycle analysis.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide. Incubate in the dark for 15 minutes.

-

Data Acquisition: Analyze the stained cells by flow cytometry.

-

Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blotting for Signaling Pathway Analysis

-

Protein Extraction: Treat cells with Nek2-IN-4 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT, total AKT, β-catenin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities to determine the relative changes in protein expression and phosphorylation.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: NEK2 signaling and the inhibitory action of Nek2-IN-4.

Caption: General workflow for characterizing Nek2-IN-4 effects.

Conclusion

Nek2-IN-4 is a potent inhibitor of NEK2 kinase with significant anti-proliferative effects in cancer cells. Its mechanism of action is centered on the induction of cell cycle arrest, primarily at the G2/M phase, and the subsequent triggering of apoptosis. These cellular outcomes are driven by the downregulation of pro-survival signaling pathways, notably the AKT and Wnt/β-catenin pathways. This technical guide provides a framework for researchers and drug development professionals to understand and further investigate the therapeutic potential of Nek2-IN-4. Future studies should focus on generating more extensive quantitative data for Nek2-IN-4 across a broader range of cancer types to fully delineate its efficacy and mechanism of action.

References

- 1. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nek2 and Plk4: prognostic markers, drivers of breast tumorigenesis and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Nek2 Kinase Signaling in Malaria, Bone, Immune and Kidney Disorders to Metastatic Cancers and Drug Resistance: Progress on Nek2 Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Nek2 phosphorylates and stabilizes β-catenin at mitotic centrosomes downstream of Plk1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NEK2 Serves as a Novel Biomarker and Enhances the Tumorigenicity of Clear-CellRenal-Cell Carcinoma by Activating WNT/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NEK2 promotes esophageal squamous cell carcinoma cell proliferation, migration and invasion through the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Lynchpin of Mitotic Catastrophe: A Technical Guide to Nek2 Signaling Pathways in Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly in processes related to the centrosome and mitotic spindle formation.[1][2] In normal cellular function, Nek2 expression and activity are tightly regulated, peaking during the S and G2/M phases of the cell cycle.[1] However, in a multitude of human cancers, Nek2 is aberrantly overexpressed, a condition frequently correlated with tumor progression, metastasis, drug resistance, and poor patient prognosis.[3][4][5] This guide provides an in-depth exploration of the core Nek2 signaling pathways implicated in oncology, presents quantitative data on its expression and clinical significance, details key experimental methodologies for its study, and visualizes its complex interactions to support targeted drug development efforts.

The Core Nek2 Signaling Axis in Cancer

Nek2's oncogenic functions are primarily driven by its kinase activity, which leads to the phosphorylation of a host of downstream substrates involved in cell cycle progression, chromosome segregation, and cell survival. Its activity and expression are, in turn, controlled by a network of upstream regulators.

Upstream Regulation of Nek2

The overexpression of Nek2 in cancer is a result of multifaceted regulatory mechanisms at the transcriptional and post-translational levels.[6] Key upstream regulators include:

-

Polo-like kinase 1 (PLK1): A master regulator of mitosis, PLK1 can phosphorylate and activate Nek2, promoting centrosome separation.[3]

-

Forkhead box protein M1 (FoxM1): This transcription factor directly upregulates the expression of Nek2.[3]

-

MAPK Pathway: This signaling cascade can lead to the phosphorylation and activation of Nek2.[3]

-

Cancerous inhibitor of protein phosphatase 2A (CIP2A): CIP2A can bind to and enhance the activity of Nek2, contributing to its oncogenic function.[7]

-

Ubiquitin-Proteasome System: The levels of Nek2 are also controlled by protein degradation through this system.[3]

Downstream Effectors and Signaling Pathways

Once activated, Nek2 phosphorylates a range of substrates, thereby influencing several cancer-associated signaling pathways:

-

Centrosome Separation and Mitotic Spindle Formation: Nek2 directly phosphorylates centrosomal proteins such as C-Nap1, Rootletin, and Cep68, triggering their dissociation and initiating centrosome separation, a critical step for the formation of a bipolar mitotic spindle.[2] Dysregulation of this process by Nek2 overexpression leads to chromosome instability and aneuploidy.[1][6]

-

Spindle Assembly Checkpoint (SAC): Nek2 modulates the SAC through interaction with and phosphorylation of key proteins like Hec1, MAD1, MAD2, and CDC20, ensuring the fidelity of chromosome segregation.[3]

-

Wnt/β-catenin Pathway: Nek2 can promote the nuclear accumulation of β-catenin, a key transcriptional co-activator in the Wnt signaling pathway, thereby promoting cell proliferation and invasion.[1][8] In gastric cancer, a Nek2/β-catenin/Myc/KDM5B/H3K4me3 signaling axis has been identified.[9]

-

AKT/PP1 Pathway: Nek2 can phosphorylate and inhibit Protein Phosphatase 1 (PP1), which in turn leads to the activation of the pro-survival kinase AKT.[1][7]

-

Drug Resistance: Nek2 contributes to chemoresistance by upregulating the expression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps.[1][3] It has been implicated in resistance to drugs like cisplatin, paclitaxel, and doxorubicin.[3]

Data Presentation: Nek2 in Human Cancers

Overexpression of Nek2 Across Various Cancer Types

Nek2 is frequently overexpressed at both the mRNA and protein levels in a wide array of human malignancies.

| Cancer Type | Finding | Reference(s) |

| Diffuse Large B-cell Lymphoma (DLBCL) | Higher expression in DLBCL compared to follicular lymphoma. | [5] |

| Breast Cancer | Upregulated in breast tissue compared to adjacent non-cancerous tissue. | [5] |

| Cervical Cancer | Overexpressed in cervical cancer. | [5] |

| Ovarian Cancer | Overexpressed in ovarian cancer. | [5] |

| Prostate Cancer | Enhanced expression with advanced tumor stage. | [5] |

| Leukemia | Overexpressed in leukemia. | [5] |

| Cholangiocarcinoma | Overexpressed in cholangiocarcinoma. | [5] |

| Colorectal Cancer (CRC) | Overexpressed and associated with tumor invasion and advanced stages. | [5][10] |

| Hepatocellular Carcinoma (HCC) | Dramatically enhanced expression in a significant percentage of HCC samples. | [5][11] |

| Non-Small Cell Lung Cancer (NSCLC) | Overexpressed in NSCLC. | [5][12] |

| Pancreatic Ductal Adenocarcinoma | Overexpressed in pancreatic cancer. | [5] |

| Gastric Cancer | mRNA and protein levels are significantly upregulated. | [10] |

| Esophageal Squamous Cell Carcinoma (ESCC) | mRNA and protein levels are upregulated. | [10] |

Correlation of Nek2 Expression with Clinical Outcomes

High expression of Nek2 is consistently associated with poor prognosis and adverse clinical features in a variety of solid tumors.

| Cancer Type | Correlation with Clinical Outcome | Hazard Ratio (HR) for Overall Survival (OS) | Reference(s) |

| Solid Tumors (Meta-analysis) | Unfavorable Overall Survival (OS) and Disease/Recurrence-Free Survival (DFS/RFS). | OS HR = 1.66; DFS/RFS HR = 2.00 | [7] |

| Hepatocellular Carcinoma (HCC) | Worse OS and shorter median OS time. | HR = 1.50 | [7][11] |

| Colorectal Cancer (CRC) | Worse OS. | HR = 2.03 | [7] |

| Glioma | Worse OS. | HR = 3.15 | [7] |

| Lung Cancer | Worse OS. | HR = 2.04 | [4][7] |

| Breast Cancer | Worse OS. | HR = 1.52 | [7] |

| Pancreatic Ductal Adenocarcinoma | Worse OS. | HR = 1.06 | [7] |

| Esophageal Adenocarcinoma | Negative correlation with survival. | HR > 1 | [9] |

| Head and Neck Squamous Cell Carcinoma | Negative correlation with survival. | HR > 1 | [9] |

| Kidney Renal Cell Carcinoma | Negative correlation with survival. | HR > 1 | [9] |

| Sarcoma | Negative correlation with survival. | HR > 1 | [9] |

| Thyroid Carcinoma | Negative correlation with survival. | HR > 1 | [9] |

Inhibitory Concentration (IC50) of Nek2 Inhibitors

Several small molecule inhibitors targeting Nek2 have been developed and have shown efficacy in various cancer cell lines.

| Inhibitor | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| MBM-17 | HCT-116 | Colon Cancer | 1.06 | [1] |

| MBM-17 | MGC-803 | Gastric Cancer | 0.48 | [1] |

| MBM-17 | Bel-7402 | Liver Cancer | 4.53 | [1] |

| JH295 | BC-1 | Primary Effusion Lymphoma | ~1.0 (at 48h) | [13] |

| JH295 | BC-3 | Primary Effusion Lymphoma | ~0.5 (at 48h) | [13] |

| JH295 | BCP-1 | Primary Effusion Lymphoma | ~0.8 (at 48h) | [13] |

| JH295 | JSC-1 | Primary Effusion Lymphoma | ~0.6 (at 48h) | [13] |

| Compound 1 | HTB-26 | Breast Cancer | 10-50 | [14] |

| Compound 1 | PC-3 | Pancreatic Cancer | 10-50 | [14] |

| Compound 1 | HepG2 | Hepatocellular Carcinoma | 10-50 | [14] |

| Compound 2 | HTB-26 | Breast Cancer | 10-50 | [14] |

| Compound 2 | PC-3 | Pancreatic Cancer | 10-50 | [14] |

| Compound 2 | HepG2 | Hepatocellular Carcinoma | 10-50 | [14] |

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: Nek2 signaling pathways in cancer.

Experimental Workflow Diagrams

Caption: Key experimental workflows for studying Nek2 function.

Experimental Protocols

siRNA-mediated Knockdown of Nek2 in Cancer Cells

This protocol describes the transient knockdown of Nek2 expression in cultured cancer cells using small interfering RNA (siRNA).

Materials:

-

Cancer cell line of interest (e.g., HCT-116, MDA-MB-231)

-

Complete cell culture medium

-

Nek2-specific siRNA and non-targeting control siRNA

-

Transfection reagent (e.g., Lipofectamine™ RNAiMAX)

-

Opti-MEM™ I Reduced Serum Medium

-

6-well plates

-

Reagents for RNA extraction and qRT-PCR

-

Reagents for protein extraction and Western blotting

Procedure:

-

Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 50-60% confluency at the time of transfection.[8]

-

siRNA-Lipid Complex Formation: a. In one tube, dilute 30 nM of Nek2 siRNA (or control siRNA) into Opti-MEM™ medium. b. In a separate tube, dilute the transfection reagent in Opti-MEM™ medium according to the manufacturer's instructions. c. Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.

-

Transfection: Add the siRNA-lipid complexes to the cells in each well. Gently rock the plate to ensure even distribution.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.[8] The optimal incubation time should be determined empirically for the specific cell line and downstream application.

-

Validation of Knockdown:

-

qRT-PCR: At 24-48 hours post-transfection, harvest cells, extract total RNA, and perform quantitative real-time PCR to assess Nek2 mRNA levels relative to a housekeeping gene.[8]

-

Western Blot: At 48-72 hours post-transfection, lyse the cells, quantify protein concentration, and perform Western blotting to assess Nek2 protein levels.[8]

-

-

Downstream Functional Assays: Following confirmation of successful knockdown, proceed with desired functional assays, such as cell viability, migration, or invasion assays.

In Vitro Nek2 Kinase Assay (ADP-Glo™ Format)

This protocol outlines a non-radioactive, luminescence-based assay to measure the kinase activity of recombinant Nek2.

Materials:

-

Recombinant active Nek2 kinase

-

Kinase substrate (e.g., myelin basic protein or a specific peptide substrate)

-

ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

-

ATP

-

White, opaque 96- or 384-well plates

-

Plate-reading luminometer

Procedure:

-

Reagent Preparation: Prepare the Kinase Detection Reagent by reconstituting the lyophilized substrate with the provided buffer. Prepare the ATP solution in kinase buffer at the desired concentration (e.g., 250 µM).[3]

-

Kinase Reaction Setup: a. In each well of the plate, add the kinase buffer. b. Add the Nek2 substrate. c. If testing inhibitors, add the compound at various concentrations. d. Add the recombinant Nek2 enzyme.[3]

-

Initiate Reaction: Start the kinase reaction by adding the ATP solution to each well. Mix the plate gently.

-

Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 15-60 minutes).[3]

-

Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[3]

-

ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and generates a luminescent signal via a luciferase/luciferin reaction. Incubate at room temperature for 30-60 minutes.[2]

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and thus to the Nek2 kinase activity.

Immunoprecipitation of Nek2

This protocol describes the isolation of Nek2 protein from cell lysates for subsequent analysis, such as Western blotting.

Materials:

-

Cultured cells expressing Nek2

-

Ice-cold PBS

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibody against Nek2 suitable for immunoprecipitation (e.g., rabbit polyclonal anti-Nek2)

-

Protein A/G agarose (B213101) or magnetic beads

-

Microcentrifuge tubes

-

End-over-end rotator

-

Wash Buffer (e.g., lysis buffer or PBS)

-

Elution Buffer (e.g., 2x Laemmli sample buffer)

Procedure:

-

Cell Lysate Preparation: a. Wash cultured cells with ice-cold PBS and lyse them with ice-cold lysis buffer. b. Incubate on ice for 30 minutes with periodic vortexing. c. Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new pre-chilled tube.

-

Pre-clearing the Lysate (Optional but Recommended): a. Add Protein A/G beads to the cell lysate and incubate with gentle rotation for 30-60 minutes at 4°C to reduce non-specific binding. b. Pellet the beads by centrifugation and transfer the supernatant (pre-cleared lysate) to a new tube.

-

Immunoprecipitation: a. Add the primary anti-Nek2 antibody to the pre-cleared lysate. b. Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

-

Capture of Immune Complexes: a. Add pre-washed Protein A/G beads to the lysate-antibody mixture. b. Incubate with gentle rotation for 1-3 hours at 4°C.

-

Washing: a. Pellet the beads by centrifugation. b. Discard the supernatant and wash the beads 3-5 times with ice-cold wash buffer.

-

Elution: a. After the final wash, remove all supernatant. b. Resuspend the beads in 2x Laemmli sample buffer. c. Boil the samples for 5-10 minutes to dissociate the protein from the beads.

-

Analysis: a. Pellet the beads by centrifugation. b. Collect the supernatant containing the eluted Nek2 protein and analyze by Western blotting using a detection antibody (e.g., mouse polyclonal anti-Nek2).

Conclusion and Future Directions

The evidence strongly implicates Nek2 as a critical node in cancer cell proliferation, survival, and drug resistance. Its frequent overexpression and correlation with poor clinical outcomes across a wide range of malignancies underscore its potential as a high-value therapeutic target.[1][4] The development of potent and specific small molecule inhibitors of Nek2 is a promising avenue for novel cancer therapies. Future research should focus on elucidating the full spectrum of Nek2 substrates and its crosstalk with other oncogenic pathways to identify rational combination therapies. Furthermore, the development of robust biomarkers to identify patient populations most likely to benefit from Nek2-targeted therapies will be crucial for the successful clinical translation of these promising preclinical findings.

References

- 1. NEK2 (Human) IP-WB Antibody Pair(H00004751-PW1) | Abnova [abnova.com]

- 2. goldbio.com [goldbio.com]

- 3. scbt.com [scbt.com]

- 4. biocompare.com [biocompare.com]

- 5. Clean western blot signals from immunoprecipitated samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NEK2 Antibodies: Novus Biologicals [novusbio.com]

- 7. mybiosource.com [mybiosource.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Immunoprecipitation Protocol: Novus Biologicals [novusbio.com]

- 10. cellsignal.com [cellsignal.com]

- 11. Protein A/G Agarose Beads for IP/CoIP/ChIP [engibody.com]

- 12. assaygenie.com [assaygenie.com]

- 13. NEK2 Polyclonal Antibody - Elabscience® [elabscience.com]

- 14. scbt.com [scbt.com]

Downstream Targets of Nek2 Kinase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a pivotal role in the regulation of cell cycle progression, particularly in processes related to mitosis. Its activity is tightly regulated, peaking during the S and G2 phases. Aberrant expression and activity of Nek2 have been implicated in various human cancers, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the known downstream targets of Nek2 kinase, the signaling pathways it modulates, and the experimental methodologies used to identify and characterize these interactions.

Core Functions and Cellular Localization

Nek2 is primarily localized to the centrosome, the primary microtubule-organizing center in animal cells. Its core functions revolve around the regulation of centrosome duplication and separation, microtubule dynamics, and the spindle assembly checkpoint (SAC).[1] Emerging evidence also points to a nuclear role for Nek2 in the regulation of alternative splicing.

Data Presentation: Nek2 Substrates and Phosphorylation Sites

The following tables summarize the key downstream targets of Nek2, including identified phosphorylation sites and the functional consequences of these modifications.

Table 1: Centrosome and Microtubule-Associated Targets

| Substrate | Phosphorylation Site(s) | Functional Consequence of Phosphorylation | References |

| C-Nap1 (CEP250) | Multiple sites identified in the C-terminal domain. A study identified 14 sites, with overlap between in vitro and in vivo phosphorylation. | Dissociation from the proximal ends of centrioles, leading to centrosome disjunction. | [2][3] |

| Rootletin | Multiple, specific sites not fully mapped. | Disassembly of the centrosomal linker, contributing to centrosome separation. | [4][5] |

| Cep68 | Information on specific sites is limited. | Dissociation from centrosomes during mitosis. | [1] |

| Ninein-like protein (Nlp) | Information on specific sites is limited. | Promotes Nlp removal from the centrosome upon mitotic entry, affecting microtubule anchoring. | [1] |

| Centrobin (NIP2) | Information on specific sites is limited. | Antagonizes the microtubule-stabilizing activity of Centrobin. | [1] |

Table 2: Spindle Assembly Checkpoint and Kinetochore Targets

| Substrate | Phosphorylation Site(s) | Functional Consequence of Phosphorylation | References |

| Hec1 (NDC80) | Ser165 | Essential for faithful kinetochore-microtubule attachments and proper chromosome alignment. Modulates SAC signaling. | [1][6][7][8] |

| Mad1 | Direct interaction, phosphorylation status less clear. | Modulates chromosome alignment and SAC signaling. | [1] |

| Mad2 | Direct interaction and phosphorylation confirmed. | Enhances the ability of Mad2 to induce a mitotic delay, playing a role in the SAC. | [1] |

| Cdc20 | Direct interaction and phosphorylation confirmed. | Regulation of the anaphase-promoting complex/cyclosome (APC/C). | [1] |

| Sgo1 | Information on specific sites is limited. | Links centromeric cohesion and spindle microtubule attachment at the kinetochores. | [1] |

Table 3: Other Key Downstream Targets

| Substrate | Phosphorylation Site(s) | Functional Consequence of Phosphorylation | References |

| β-catenin | S23, S29, S33, T102, T556, S675, and a region including S37-T42. | Prevents ubiquitination and degradation, leading to stabilization and accumulation at mitotic centrosomes. Regulates centrosome separation. | [9][10][11][12][13] |

| SRSF1 | Direct phosphorylation confirmed, specific sites not fully mapped. | Modulates the alternative splicing activity of SRSF1, affecting the expression of pro- and anti-apoptotic protein isoforms. | [14][15] |

| SRSF7 | Direct phosphorylation confirmed, specific sites not fully mapped. | Regulation of alternative splicing. | [14] |

| HMGA2 | Information on specific sites is limited. | Decreases the affinity of HMGA2 for DNA, promoting chromatin condensation in meiosis. | |

| PP1 (Protein Phosphatase 1) | Information on specific sites is limited. | Nek2 can phosphorylate PP1, though the functional outcome is context-dependent. PP1 also dephosphorylates and inactivates Nek2. | [1] |

Signaling Pathways and Experimental Workflows

Nek2 exerts its influence on cellular processes through its participation in several critical signaling pathways. The following diagrams, rendered in Graphviz DOT language, illustrate these pathways and the experimental workflows commonly used to investigate them.

Nek2 in Centrosome Separation

At the G2/M transition, Nek2 is activated and phosphorylates key components of the centrosomal linker, a proteinaceous structure that holds the duplicated centrosomes together. This phosphorylation event leads to the disassembly of the linker, allowing the centrosomes to separate and form the poles of the mitotic spindle.

Nek2 in the Spindle Assembly Checkpoint (SAC)

Nek2 localizes to the kinetochores during mitosis and phosphorylates key SAC proteins, including Hec1. This activity is crucial for ensuring that all chromosomes are properly attached to the mitotic spindle before the cell proceeds to anaphase, thus preventing aneuploidy.

Nek2 in Wnt/β-catenin Signaling

Nek2 phosphorylates β-catenin at multiple sites, leading to its stabilization and accumulation at the mitotic centrosomes. This function of Nek2 in the Wnt/β-catenin pathway is independent of the canonical GSK3β-mediated regulation and plays a role in centrosome separation.[9][10][11][12][13]

Experimental Workflow for Identification of Nek2 Interactors

A common workflow to identify novel Nek2 interacting proteins involves co-immunoprecipitation followed by mass spectrometry (Co-IP/MS). This allows for the isolation of Nek2-containing protein complexes from cell lysates and subsequent identification of the components by MS.